![molecular formula C12H15N3O2 B1460807 1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid CAS No. 1036628-07-5](/img/structure/B1460807.png)
1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid
Übersicht
Beschreibung
1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by data tables and relevant case studies.
Overview of Benzimidazole Derivatives
Benzimidazole and its derivatives are known for their pharmacological potential, including activities as anticancer agents, antimicrobial agents, and more. The structure of benzimidazole allows for various modifications that can enhance its biological activity. The compound in focus, this compound, belongs to this class and exhibits promising properties.
Anticancer Activity
Research indicates that benzimidazole derivatives can act as effective anticancer agents by inhibiting key enzymes involved in cancer cell proliferation.
Mechanism of Action:
- Topoisomerase Inhibition: Compounds with the benzimidazole moiety have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. For instance, certain derivatives have demonstrated IC50 values indicating effective inhibition of DNA Topo I and Topo II activities .
- Induction of Apoptosis: Many benzimidazole derivatives induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
Case Study:
A study on various benzimidazole derivatives revealed that those with N-substituents exhibited enhanced antiproliferative activity against the MDA-MB-231 breast cancer cell line. For example, compound 2g showed an IC50 value of 16.38 μM, indicating strong cytotoxicity compared to other derivatives .
Compound | IC50 (μM) | Activity Type |
---|---|---|
This compound | 16.38 | Antiproliferative against MDA-MB-231 |
2-phenoxymethylbenzimidazole | 14.1 | Topo I inhibition |
Camptothecin | 0.41 | Topo I inhibition |
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been extensively studied. These compounds exhibit activity against a range of bacterial and fungal pathogens.
Mechanism of Action:
- Cell Membrane Disruption: Benzimidazole derivatives can disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity: Some compounds inhibit key metabolic enzymes in pathogens.
Research Findings:
In a comparative study, several benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds had minimal inhibitory concentration (MIC) values lower than standard antibiotics like ampicillin and ciprofloxacin .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Compound 2g | 8 | Staphylococcus aureus |
Compound 3a | 62.5 | Salmonella typhi |
Griseofulvin | 500 | Candida albicans |
Antiviral Activity
Benzimidazole derivatives have also shown potential as antiviral agents. They inhibit viral replication by interfering with viral RNA synthesis.
Notable Findings:
Research has highlighted that certain benzimidazole analogs effectively inhibit human cytomegalovirus (HCMV) without significant cytotoxicity . This highlights their potential as therapeutic agents against viral infections.
Wissenschaftliche Forschungsanwendungen
Case Study
A study on various benzimidazole derivatives demonstrated that those with N-substituents exhibited enhanced antiproliferative activity against the MDA-MB-231 breast cancer cell line. For instance:
Compound | IC50 (μM) | Activity Type |
---|---|---|
1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid | 16.38 | Antiproliferative against MDA-MB-231 |
2-phenoxymethylbenzimidazole | 14.1 | Topo I inhibition |
Camptothecin | 0.41 | Topo I inhibition |
Research Findings
In comparative studies, several benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds had minimal inhibitory concentration (MIC) values lower than standard antibiotics:
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | 8 | Staphylococcus aureus |
Compound 3a | 62.5 | Salmonella typhi |
Griseofulvin | 500 | Candida albicans |
Antiviral Activity
Benzimidazole derivatives have also shown potential as antiviral agents, inhibiting viral replication by interfering with viral RNA synthesis. Notably, certain analogs effectively inhibit human cytomegalovirus without significant cytotoxicity, indicating their therapeutic potential against viral infections.
Notable Findings
Research has highlighted that specific benzimidazole derivatives exhibit significant antiviral activity, showcasing their potential as therapeutic agents against viral infections.
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]benzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-14(2)5-6-15-8-13-10-7-9(12(16)17)3-4-11(10)15/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSXADSSUVVOMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=NC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.